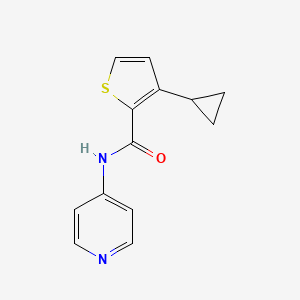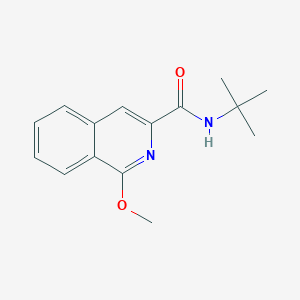![molecular formula C26H29N3O3 B7531865 N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide, also known as EF5, is a hypoxia-selective cytotoxin that has been widely used in scientific research for studying hypoxia in tumor microenvironments.
Wirkmechanismus
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide is a hypoxia-selective cytotoxin that is activated under hypoxic conditions. It is selectively taken up by hypoxic cells and is converted into a highly reactive alkylating agent that can damage DNA and other cellular components. This compound has been shown to induce apoptosis in hypoxic cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on hypoxic cells. It can induce DNA damage, inhibit DNA repair, and activate apoptotic pathways. This compound can also inhibit the expression of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is involved in the regulation of cellular responses to hypoxia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has a number of advantages for lab experiments. It is a highly specific and selective hypoxia marker that can be used to identify hypoxic regions in tumors. This compound can also be used in conjunction with imaging techniques to visualize hypoxic regions in vivo. However, this compound has some limitations for lab experiments. It is a cytotoxic agent that can cause cell death at high concentrations, and it can also have off-target effects on non-hypoxic cells.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide. One area of research is the development of new imaging techniques that can be used to visualize hypoxic regions in tumors. Another area of research is the development of new hypoxia-selective cytotoxins that can be used to target hypoxic cells in tumors. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on hypoxic cells, as well as on the mechanisms underlying its hypoxia-selective cytotoxicity.
Synthesemethoden
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-(4-ethylphenoxy)propylamine, which is then reacted with 1H-benzimidazole-2-carboxylic acid to form 1-(3-(4-ethylphenoxy)propyl)-1H-benzimidazole-2-carboxylic acid. This intermediate is then reacted with 2-furoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been widely used in scientific research for studying hypoxia in tumor microenvironments. It is a useful tool for identifying hypoxic regions in tumors and for studying the effects of hypoxia on tumor growth and metastasis. This compound can be used in conjunction with imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) to visualize hypoxic regions in tumors.
Eigenschaften
IUPAC Name |
N-[3-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-20-12-14-21(15-13-20)31-19-7-17-29-23-9-4-3-8-22(23)28-25(29)11-5-16-27-26(30)24-10-6-18-32-24/h3-4,6,8-10,12-15,18H,2,5,7,11,16-17,19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLWJKPKCHEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-prop-2-ynylurea](/img/structure/B7531795.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)
![3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B7531806.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)



![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)


